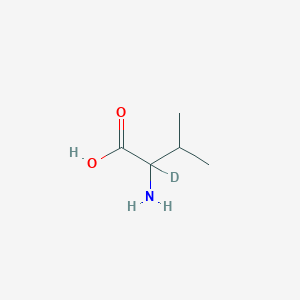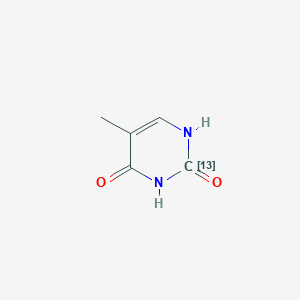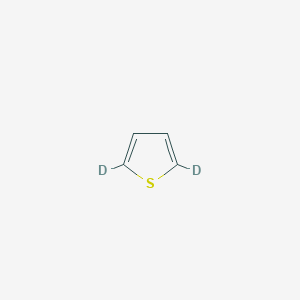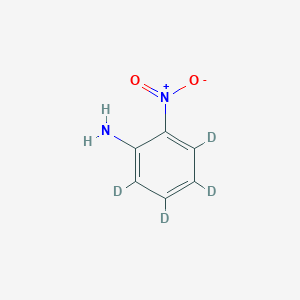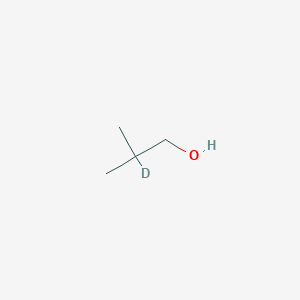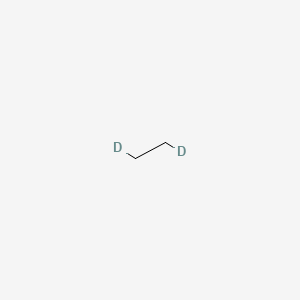
Ethane-1,2-D2
概述
描述
Ethane-1,2-D2, also known as 1,2-Dideuteroethane, is a deuterated form of ethane where two hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, which include its use as a tracer in chemical reactions and its application in nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
Ethane-1,2-D2 can be synthesized through the deuteration of ethane. One common method involves the reaction of ethane with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of deuterated reagents and solvents. The process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields.
化学反应分析
Types of Reactions
Ethane-1,2-D2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated ethanol (C2D5OH) or acetic acid (C2D4O2).
Reduction: It can be reduced to form deuterated ethylene (C2D4).
Substitution: Halogenation reactions can replace deuterium atoms with halogens, forming compounds like 1,2-dichloroethane-D2.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as nickel (Ni) or platinum (Pt) are used in hydrogenation reactions.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Deuterated ethanol and acetic acid.
Reduction: Deuterated ethylene.
Substitution: 1,2-dichloroethane-D2 and other halogenated derivatives.
科学研究应用
Ethane-1,2-D2 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents for NMR spectroscopy, which helps in the structural elucidation of organic compounds.
作用机制
The mechanism by which Ethane-1,2-D2 exerts its effects is primarily through the incorporation of deuterium atoms into chemical structures. Deuterium, being heavier than hydrogen, affects the vibrational frequencies of chemical bonds, which can influence reaction rates and mechanisms. In NMR spectroscopy, deuterium provides distinct signals that help in the analysis of molecular structures.
相似化合物的比较
Similar Compounds
Ethane-1,2-diol (ethylene glycol): Used as an antifreeze and in the production of polymers.
Ethane-1,2-dithiol: Utilized in organic synthesis and as a ligand for metal ions.
1,1,2,2-Tetrachloroethane: Employed as a solvent and in chemical synthesis.
Uniqueness
Ethane-1,2-D2 is unique due to its deuterium content, which makes it valuable in research applications that require isotopic labeling. Its use in NMR spectroscopy is particularly noteworthy, as it provides clear and distinct signals that aid in the detailed analysis of molecular structures.
属性
IUPAC Name |
1,2-dideuterioethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1D,2D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-QDNHWIQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
32.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)
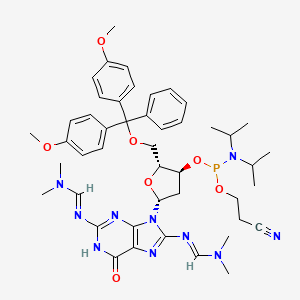
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)



